molecular formula C18H23NaO19-2 B594367 Sodium polygalacturonate CAS No. 9049-37-0

Sodium polygalacturonate

Cat. No.: B594367
CAS No.: 9049-37-0
M. Wt: 566.4 g/mol
InChI Key: NUCACHWVTZGFJN-UHFFFAOYSA-K
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Description

Sodium polygalacturonate, also known as Sodium polypectate, is a salt form of polygalacturonic acid . It is a basic protein with a molecular weight of 37 kDa, an isoelectric point ≥8·6 and containing 1·7% carbohydrate .


Synthesis Analysis

A new cold-tolerant pectate lyase (ErPelPL1) gene from Echinicola rosea was cloned and heterologously expressed in Escherichia coli. ErPelPL1 exhibited optimal activity at 35 ℃, pH 8.0 with 1 mM of Ca 2+. It showed high specific activity towards polygalacturonic acid (34.7 U/mg) and this compound (59.3 U/mg) .


Molecular Structure Analysis

This compound is a negatively charged heteropolysaccharide, constituted by d-galacturonic acid and other monosaccharides via α-1,4 glycosidic bonds .


Chemical Reactions Analysis

ErPelPL1 endolytically degraded pectic substances into the oligosaccharides with degrees of depolymerization (Dps) of 1–6 .


Physical and Chemical Properties Analysis

New stable water-soluble metal complexes of citrus pectin (this compound, PG-Na) with biogenic microelements (Ca and Fe) were synthesized and characterized by infrared spectroscopy, dynamic light scattering, and atomic force microscopy .

Scientific Research Applications

  • Kabir, Z., Bhat, R., & Subbarao, K. (2004). Application in Agriculture : Sodium polygalacturonate is used in Sorensen's NP-10 medium for estimating the population density of Verticillium dahliae in soil, crucial for agricultural research and soil health management (Kabir, Bhat, & Subbarao, 2004).

  • Walkinshaw, M., & Arnott, S. (1981). Structural Analysis : This study provides insights into the conformation and interactions of this compound, detailing its crystal structure and highlighting its potential for use in material science (Walkinshaw & Arnott, 1981).

  • Rigby, N., Macdougall, A., Ring, S., Cairns, P., Morris, V., & Gunning, P. (2000). Material Science Application : Investigates the crystallization properties of oligogalacturonates from this compound, which is crucial for understanding its use in material fabrication and design (Rigby et al., 2000).

  • Vyshtakaliuk, A., Zobov, V., Minzanova, S., Lantsova, A., Mironov, V., Petrova, G. R., Ziatdinova, F. H., Tsepaeva, O. V., & Konovalov, A. (2010). Medical Research : Demonstrates the antianemic activity of Na,Ca,Fe-polygalacturonate, highlighting its potential application in medical treatments (Vyshtakaliuk et al., 2010).

  • Mády, G., Lakatoš, B., Kever, J. J., & Yakonova, N. V. (1992). Analytical Chemistry : Focuses on the determination of the molecular mass of polygalacturonic acid, a critical aspect in understanding the properties of this compound for scientific applications (Mády, Lakatoš, Kever, & Yakonova, 1992).

Mechanism of Action

Target of Action

Pectic acid, sodium salt, also known as Sodium polygalacturonate or Polygalacturonic Acid Sodium Salt, primarily targets the cell walls of plants . It interacts with the pectin network that comprises plant cell walls . This network is a significant carbohydrate component of the plant cell walls and contributes to their structural integrity .

Mode of Action

This compound interacts with its targets through a process known as hydrolysis . This compound, being a pectinase, degrades pectin by hydrolyzing the O-glycosyl bonds in pectin’s polygalacturonan network, resulting in α-1,4-polygalacturonic residues . The rate of hydrolysis is dependent on polysaccharide chain length .

Biochemical Pathways

The biochemical pathways affected by this compound involve the degradation of pectin. This compound, as a pectinase, plays a crucial role in the degradation of pectin . It hydrolyzes the O-glycosyl bonds in pectin’s polygalacturonan network, leading to the formation of α-1,4-polygalacturonic residues . This process affects the structural integrity of plant cell walls .

Pharmacokinetics

It’s known that this compound is water-soluble , which could potentially influence its absorption and distribution in biological systems.

Result of Action

The primary result of this compound’s action is the degradation of pectin in plant cell walls . This degradation can lead to changes in the structural integrity of the plant cell walls . In the context of plant pathogens, this degradation can contribute to fungal penetration, plant tissue collapse, and nutrient acquisition .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the activity of a cold-tolerant pectate lyase, which degrades pectic substances into oligosaccharides, was found to be high even at a low temperature (4 °C) . This suggests that temperature can significantly impact the efficacy of this compound. Additionally, the presence of certain metal ions, such as Ca2+, can influence the action of this compound .

Future Directions

The future directions of Sodium polygalacturonate research could involve its use in food and biotechnological applications due to its ability to retain high catalytic efficiency under lower temperatures .

Biochemical Analysis

Biochemical Properties

Pectic acid, sodium salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a carbon source and inducer of polygalacturonases in fungal cultures . The nature of these interactions is primarily enzymatic, where the pectic acid, sodium salt is broken down by the enzymes into simpler components.

Cellular Effects

The effects of Pectic acid, sodium salt on various types of cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to stimulate hematopoiesis in outbred rats during the growing period .

Molecular Mechanism

At the molecular level, Pectic acid, sodium salt exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it forms stable water-soluble metal complexes with biogenic microelements (Ca and Fe) as characterized by infrared spectroscopy, dynamic light scattering, and atomic force microscopy .

Properties

{ "Design of the Synthesis Pathway": "Sodium polygalacturonate can be synthesized by the partial hydrolysis of pectin, which is a complex polysaccharide found in the cell walls of plants. This process involves breaking down the pectin into its constituent monomers, which are then polymerized to form the final product.", "Starting Materials": [ "Pectin", "Water", "Sodium hydroxide" ], "Reaction": [ "Mix pectin and water in a reaction vessel", "Add sodium hydroxide to the mixture to adjust the pH to 2.5-3.5", "Heat the mixture to 80-90°C and maintain for 2-4 hours", "Cool the mixture to room temperature and adjust the pH to 7.0-7.5 with sodium hydroxide", "Filter the mixture to remove any insoluble material", "Concentrate the filtrate under reduced pressure to obtain sodium polygalacturonate as a white powder" ] }

CAS No.

9049-37-0

Molecular Formula

C18H23NaO19-2

Molecular Weight

566.4 g/mol

IUPAC Name

sodium;6-[2-carboxylato-6-(2-carboxylato-4,5,6-trihydroxyoxan-3-yl)oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C18H26O19.Na/c19-1-2(20)10(13(26)27)36-17(6(1)24)35-9-4(22)7(25)18(37-12(9)15(30)31)34-8-3(21)5(23)16(32)33-11(8)14(28)29;/h1-12,16-25,32H,(H,26,27)(H,28,29)(H,30,31);/q;+1/p-3

InChI Key

NUCACHWVTZGFJN-UHFFFAOYSA-K

SMILES

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)[O-])OC3C(C(C(OC3C(=O)[O-])O)O)O)O)O)C(=O)[O-])O)O.[Na+]

Canonical SMILES

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)[O-])OC3C(C(C(OC3C(=O)[O-])O)O)O)O)O)C(=O)[O-])O)O.[Na+]

Synonyms

Low methylated α(1-4) linked D-galacturonate extracted and purified from apple pectins. Sodium salt.Degree of esterification (DE)<5%. [9049-37-0]

Origin of Product

United States

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